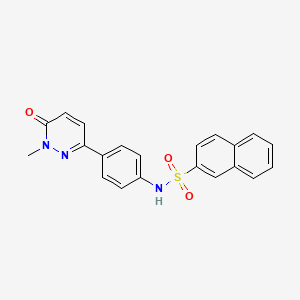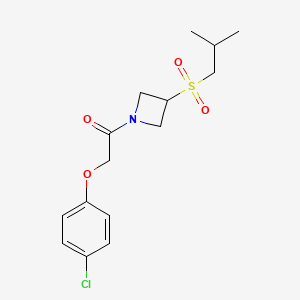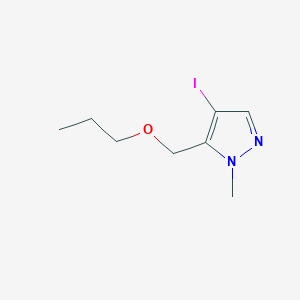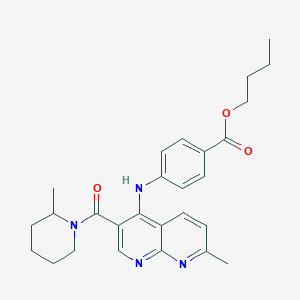
Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.578. The purity is usually 95%.
BenchChem offers high-quality Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Interaction Studies : This compound is part of research efforts exploring complex molecular interactions and synthesis processes. For instance, the study of the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates highlights the compound's role in understanding hydrogen bonding and complex formation dynamics within organic chemistry. The research utilized NMR spectroscopy and quantum chemical calculations to study substituent effects on association, indicating the intricate balance of electronic and steric factors influencing molecular interactions (Ośmiałowski et al., 2013).
Organic Synthesis : Another application involves the construction of 1-Naphthols through benzannulation, using aromatic tert-butyl ynol ethers as precursors. This process underlines the versatility of the compound in facilitating reactions that yield valuable organic structures, showcasing the methodology's efficiency and regioselectivity for organic synthesis (Bai et al., 2015).
Molecular Structure Elucidation : Research on the molecular structures and properties of derivatives related to benzo[c][1,5] naphthyridine and benzo[f][1,7] naphthyridine, including those with methyl, formyl, and amino groups, provides insights into the structural aspects of such compounds. These studies, supported by 1H NMR spectroscopy, contribute to the understanding of the biological activity and chemical properties of these molecules (Chrzastek et al., 1994).
Photopolymerization Processes : The compound is also mentioned in the context of nitroxide-mediated photopolymerization, indicating its potential use in advanced materials science. A study describes the use of a novel alkoxyamine bearing a chromophore group for photoinitiated polymerization, demonstrating the compound's utility in developing photopolymerization techniques (Guillaneuf et al., 2010).
Molecular Probes for Environmental and Biological Sciences : The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols exemplifies the compound's application in chemical sensing. Such probes, utilizing reaction-based mechanisms, highlight the compound's relevance in designing sensitive and selective sensors for environmental and biological analysis (Wang et al., 2012).
Propriétés
IUPAC Name |
butyl 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-4-5-16-34-27(33)20-10-12-21(13-11-20)30-24-22-14-9-18(2)29-25(22)28-17-23(24)26(32)31-15-7-6-8-19(31)3/h9-14,17,19H,4-8,15-16H2,1-3H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRZLPZXNQUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

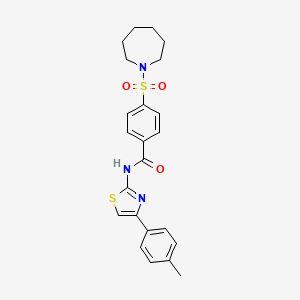
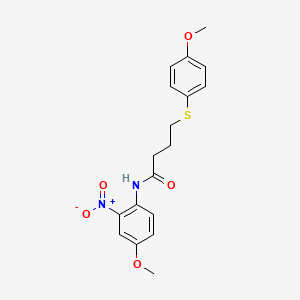
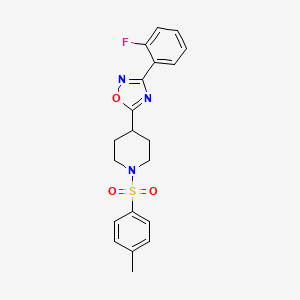
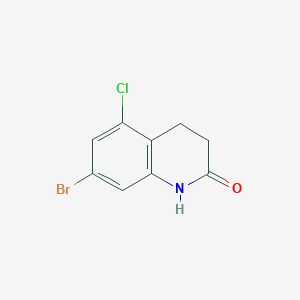
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)
![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)
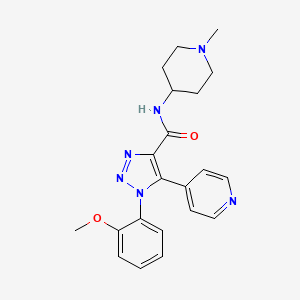
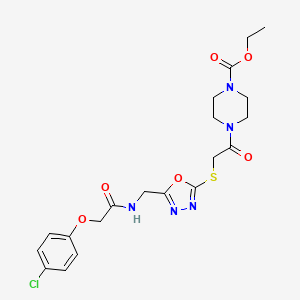
![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)
